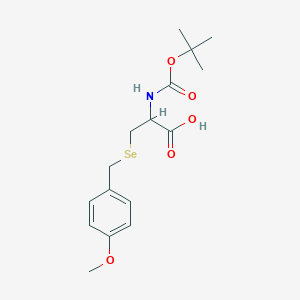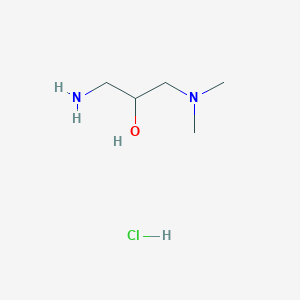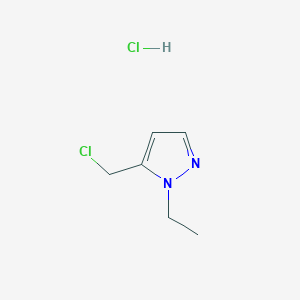![molecular formula C7H6BrN3O2S B1379914 [(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid CAS No. 1620482-38-3](/img/structure/B1379914.png)
[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid
Descripción general
Descripción
“[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid” is a chemical compound with the molecular formula C7H6BrN3O2S . It has an average mass of 276.110 Da and a monoisotopic mass of 274.936401 Da .
Molecular Structure Analysis
The molecular structure of “[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid” is defined by its molecular formula, C7H6BrN3O2S . The exact structure can be found in databases like ChemSpider and PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid” can be found in databases like PubChem and ChemSpider . These databases provide information such as molecular weight, structure, and other relevant data.Aplicaciones Científicas De Investigación
Electrocatalytic Synthesis and Carboxylation
Electrocatalytic Carboxylation of 2-Amino-5-Bromopyridine : Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 was investigated using ionic liquids, highlighting the potential of such compounds in electrochemical synthesis to obtain 6-aminonicotinic acid. The process demonstrated high yield and selectivity under optimized conditions, with the added benefit of recycling the ionic liquid used in the reaction (Feng et al., 2010).
Synthesis of C-Ribonucleosides
Synthesis of Substituted Pyridin-2-yl and Pyridin-3-yl C-Ribonucleosides : A general methodology was developed for preparing diverse substituted pyridin-2-yl and pyridin-3-yl C-ribonucleosides. The process demonstrated regioselective lithiation and successful addition to protected ribonolactone, followed by several transformations to yield protected C-ribonucleosides. This method offers a modular approach to synthesizing a wide range of nucleosides with various substituents (Štefko et al., 2011).
Analytical Chemistry Applications
Labeling of Brassinosteroids for Sensitivity Enhancement : A novel labeling reagent, 2-bromopyridine-5-boronic acid (BPBA), was used to derivatize brassinosteroids, significantly enhancing their detection sensitivity. This innovative approach facilitated a rapid and sensitive method for analyzing brassinosteroids in plant samples, showcasing the potential of bromopyridine derivatives in enhancing analytical methodologies (Huo et al., 2012).
Biological Screening and Radiosensitizing Agents
Synthesis and Biological Screening of Metal(II) Complexes : 5-bromoanthranilic acid was used to form novel metal(II) complexes, which were screened for their antibacterial activity. The findings indicated significant antibacterial properties, particularly for the Cu(II) complex, highlighting the relevance of bromopyridine derivatives in developing new antibacterial agents (Desai & Parekh, 2021).
Development of Radiosensitizing Agents : Bromopyridone nucleotide analogues were synthesized and studied as radiosensitizing agents. These agents are designed to sensitize cells to ionizing radiation, particularly in hypoxic tumor conditions. The study explored the incorporation of these agents into DNA by polymerases and their potential to produce interstrand cross-links under anoxic conditions, contributing to the field of cancer treatment (Rudra et al., 2015).
Propiedades
IUPAC Name |
(5-bromopyridin-2-yl)carbamothioylcarbamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2S/c8-4-1-2-5(9-3-4)10-6(14)11-7(12)13/h1-3H,(H,12,13)(H2,9,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWKUIVORVXPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=S)NC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1379834.png)



![4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine](/img/structure/B1379841.png)




![5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine](/img/structure/B1379852.png)
![4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379853.png)
![[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379854.png)